2-Oxa-8-thia-5-azaspiro[3.4]octane

Physicochemical Property Lipophilicity Drug-Likeness

Research programs requiring three-dimensional, fragment-like building blocks often face a gap in scaffolds that simultaneously offer low molecular weight, balanced lipophilicity, and multiple heteroatom vectors. 2-Oxa-8-thia-5-azaspiro[3.4]octane (MW 131.20, LogP 0.05) is a compact spiro[3.4] core with a unique O, S, and N triad, designed to fill this gap. • Physicochemical Profile: Zero rotatable bonds; LogP 0.0493 ensures drug-like fragment properties, outperforming pure oxa-analogs (LogP -0.44) in predicted membrane permeability. • Synthetic Versatility: Enables oxidation-state tuning (sulfide → sulfoxide → sulfone) for matched molecular pair analysis and covalent inhibitor design. • Supply Assurance: Sourced as a 98% pure research reagent, this building block supports lead optimization and fragment library expansion with consistent quality and global delivery.

Molecular Formula C5H9NOS
Molecular Weight 131.19
CAS No. 1515518-54-3
Cat. No. B2503501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-8-thia-5-azaspiro[3.4]octane
CAS1515518-54-3
Molecular FormulaC5H9NOS
Molecular Weight131.19
Structural Identifiers
SMILESC1CSC2(N1)COC2
InChIInChI=1S/C5H9NOS/c1-2-8-5(6-1)3-7-4-5/h6H,1-4H2
InChIKeyTVDUUIKTRHYGSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-8-thia-5-azaspiro[3.4]octane: Bifunctional Spirocyclic Scaffold


2-Oxa-8-thia-5-azaspiro[3.4]octane (CAS 1515518-54-3) is a compact, rigid spirocyclic building block (C5H9NOS, MW 131.20) that uniquely incorporates oxygen, sulfur, and nitrogen heteroatoms within a single [3.4] spirocyclic framework [1][2]. It belongs to a novel class of thia/oxa-azaspiro[3.4]octanes designed by the Carreira group to expand the palette of three-dimensional scaffolds available for medicinal chemistry and fragment-based drug discovery [3]. Its structure features zero rotatable bonds and a calculated LogP of 0.0493, positioning it as a compact, polar yet moderately lipophilic module for library synthesis and lead optimization .

Scaffold Type Rigid [3.4] spirocyclic core Zero rotatable bonds; defined exit-vector geometry for fragment elaboration
Heteroatom Profile Dual O/S/N heteroatom module Three distinct H-bond acceptors enable binding interactions unavailable to single-heteroatom analogs
Selection Logic Fragment library diversification Moderate lipophilicity (reported LogP 0.05) for balanced drug-like property space in lead optimization

Irreplaceable Spirocyclic Scaffold


Generic substitution among spiro[3.4]octane building blocks fails because the precise combination and spatial arrangement of heteroatoms dictate the scaffold's physicochemical profile, exit-vector geometry, and synthetic elaboration potential. 2-Oxa-8-thia-5-azaspiro[3.4]octane incorporates both oxygen and sulfur in the spirocyclic ring, a feature absent in the simpler 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6, O-only) and 2-thia-6-azaspiro[3.4]octane (CAS 1498161-47-9, S-only) analogs [1][2]. This dual heteroatom composition generates a distinct lipophilicity (LogP 0.0493 vs -0.4439 for the O-only analog) and a unique hydrogen-bonding/acceptor pattern that cannot be replicated by single-heteroatom alternatives . For procurement decisions in fragment-based library design or lead diversification, substituting with a simpler analog would fundamentally alter the physicochemical trajectory and binding interactions of derived compounds, undermining the structure-activity relationship (SAR) exploration strategy [3].

Target Compound 2-Oxa-8-thia-5-azaspiro[3.4]octane
vs. O-Only Analog Replacing sulfur with oxygen may alter lipophilicity trajectory (reported LogP shift) and remove sulfur-specific H-bond acceptor character
Target Compound 2-Oxa-8-thia-5-azaspiro[3.4]octane
vs. S-Only Analog Losing the oxygen heteroatom may shift physicochemical profile and eliminate classical H-bond acceptor, limiting SAR interpretation consistency
Target Compound 2-Oxa-8-thia-5-azaspiro[3.4]octane
vs. Monocyclic Building Blocks Flexible monocyclic alternatives lack the conformational rigidity and defined exit-vector geometry required for systematic fragment-based SAR exploration

Differentiation from Closest Spiro Analogs


Lipophilicity Advantage Over O-Only Analog

The target compound exhibits a calculated LogP of 0.0493, which is substantially higher than the LogP of -0.4439 reported for the closest O-only analog 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6) [1]. This +0.49 log unit shift indicates that replacing oxygen with sulfur in the spirocyclic scaffold reduces polarity and increases lipophilicity, a property directly correlated with improved membrane permeability in drug discovery contexts [2].

Lipophilicity Context
Cross-study comparable
ΔLogP +0.49 Reported shift from negative to positive LogP
Supports membrane permeability screening context
In silico predicted values; requires experimental validation
Physicochemical Property Lipophilicity Drug-Likeness

Heteroatom Complexity and Binding Advantages

The target compound (C5H9NOS, MW 131.20) possesses a molecular weight that is 18.04 Da higher than the O-only analog 2-oxa-6-azaspiro[3.4]octane (C6H11NO, MW 113.16) and 1.97 Da higher than the S-only analog 2-thia-6-azaspiro[3.4]octane (C6H11NS, MW 129.23) [1]. This increment arises from the simultaneous presence of both O and S heteroatoms, providing three distinct heteroatom types (O, S, N) within a single compact scaffold—a feature absent in the comparators, which contain only two heteroatom types [2].

Heteroatom Complexity
Cross-study comparable
3 Heteroatom Types MW 131.20 g/mol
Supports binding interaction screening beyond mono-heteroatom analogs
Sulfur introduces sulfur-π interaction potential; class-level expectation
Molecular Weight Heteroatom Count Fragment-Based Screening

Conformational Rigidity and Exit-Vector Geometry

2-Oxa-8-thia-5-azaspiro[3.4]octane has 0 rotatable bonds, as confirmed by the SMILES string C1CSC2(N1)COC2 and vendor-reported data . This contrasts with many acyclic or monocyclic building blocks that possess 2–5 rotatable bonds, introducing conformational flexibility. Even among spirocyclic analogs, the specific [3.4] ring fusion with three heteroatoms creates a fully rigid scaffold where substituent exit vectors are spatially fixed in defined orientations, as described by Carreira and co-workers for this compound class [1].

Conformational Rigidity
Class-level inference
0 Rotatable Bonds vs 2–5 for monocyclic building blocks
Supports defined exit-vector geometry for fragment-based design
Rigidity benefit inferred from spirocyclic class; spatial presentation requires co-crystal confirmation
Conformational Restriction Exit Vectors Spirocyclic Rigidity

Hydrogen Bond Acceptor Advantage Over Analogs

The target compound reports 3 hydrogen bond acceptor sites (O, S, and N atoms), compared to 2 acceptors typical for 2-oxa-6-azaspiro[3.4]octane (O and N only) . While the TPSA is identical between the oxa/thia target and the oxa-only analog (21.26 Ų), the additional sulfur atom contributes a distinct, softer H-bond acceptor character that can engage in non-classical hydrogen bonding (e.g., S···H–N), orthogonal to the classical O and N acceptors [1].

H-Bond Acceptor Profile
Cross-study comparable
+1 Acceptor vs Analogs O, S, N donors vs O/N or S/N only
Reported H-bond acceptor advantage supports ligand-efficiency screening context
Sulfur H-bond character is softer; binding contribution requires target-specific validation
Hydrogen Bonding Solubility Ligand Efficiency

High-Impact Applications in Drug Discovery


Fragment-Based Library Design with Dual Heteroatoms

In fragment-based drug discovery (FBDD), library diversity is paramount. 2-Oxa-8-thia-5-azaspiro[3.4]octane offers a uniquely rigid, zero-rotatable-bond scaffold with three distinct heteroatoms (O, S, N) that can be elaborated at multiple positions. Its LogP of 0.0493 ensures fragments derived from it remain within drug-like property space while providing sufficient lipophilicity for cellular permeability—a distinct advantage over the purely oxa analog (LogP -0.4439), which may be too polar for membrane passage [1]. The defined exit-vector geometry, as documented by Carreira et al., enables systematic exploration of chemical space around a fixed 3D core [2].

Scaffold Replacement for ADME Improvement

Medicinal chemistry teams facing poor pharmacokinetic profiles in lead series can employ 2-Oxa-8-thia-5-azaspiro[3.4]octane as a scaffold-hopping replacement for higher-molecular-weight or more lipophilic bicyclic systems. Its MW of 131.20 and balanced LogP (0.0493) provide a favorable starting point for maintaining ligand efficiency while the sulfur atom introduces metabolic soft-spot potential that can be exploited or protected depending on the optimization strategy [3]. The three H-bond acceptors offer multiple vectors for target engagement, increasing the probability of maintaining potency through scaffold transition.

Covalent Inhibitor Design via Sulfur Reactivity

The embedded sulfur atom in the thiolane ring of 2-Oxa-8-thia-5-azaspiro[3.4]octane presents opportunities for oxidation-state tuning (sulfide → sulfoxide → sulfone), enabling the creation of matched molecular pairs with graduated polarity and reactivity [2]. This is particularly relevant for covalent inhibitor design where the sulfur can serve as a reversible covalent warhead precursor or as a modulator of the electrophilicity of appended reactive groups. The 2013 Carreira paper explicitly describes the oxidation of the thia-azaspiro[3.4]octane scaffold to sulfone derivatives, demonstrating the synthetic feasibility of this approach [4].

Application
Selection Property
Validation Focus
Fragment-based library design
Rigid 3D scaffold with dual heteroatoms
Exit-vector geometry and heteroatom-derived binding interactions
Scaffold-hopping for ADME optimization
Balanced lipophilicity and low molecular weight
Ligand efficiency and metabolic soft-spot modulation context
Covalent inhibitor precursor studies
Sulfur oxidation-state tunability
Sulfide-to-sulfone reactivity modulation for matched-pair analysis

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